molecular formula C24H21N3O B2547987 (E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide CAS No. 860787-52-6

(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2547987
CAS No.: 860787-52-6
M. Wt: 367.452
InChI Key: JFTRPWYXXSBSFF-CVKSISIWSA-N
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Description

(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C24H21N3O and its molecular weight is 367.452. The purity is usually 95%.
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Mechanism of Action

Biological Activity

(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide, a compound belonging to the benzochromene family, has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24_{24}H21_{21}N3_{3}O
  • Molecular Weight : 367.45 g/mol
  • CAS Number : 860787-52-6

The compound features a benzochromene core with a cyano group and a dimethylmethanimidamide substituent, which are crucial for its biological activity.

Mechanisms of Biological Activity

Research into the biological activity of this compound has revealed several mechanisms through which it exerts its effects:

  • Antioxidant Activity : The presence of the benzochromene structure is associated with significant antioxidant properties. Studies have shown that compounds in this class can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects : In vitro studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Properties : Preliminary investigations have indicated that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of various signaling pathways associated with cell survival and proliferation .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
AntioxidantDPPH assaySignificant scavenging activity observed.
Anti-inflammatoryELISAReduced levels of TNF-alpha and IL-6 in treated cells.
AnticancerMTT assayInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.

Case Study: Antioxidant Activity

In a study examining the antioxidant properties of similar benzochromene derivatives, it was found that these compounds effectively reduced oxidative stress markers in cellular models. The mechanism involved direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes .

Case Study: Anti-inflammatory Potential

Another pivotal study focused on the anti-inflammatory effects of the compound demonstrated that it significantly inhibited the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing chronic inflammatory conditions .

Scientific Research Applications

Biological Activities

The compound has been studied for several biological activities, including:

  • Anticancer Activity : Research indicates that (E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as Type 2 Diabetes Mellitus and Alzheimer's Disease by modulating enzyme activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against resistant bacterial strains, making it a candidate for infection control.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its applicability in treating inflammatory diseases.

Anticancer Studies

A series of in vitro studies have demonstrated the efficacy of this compound against cancer cell lines:

  • Study Focus : Evaluation of cytotoxicity in human breast cancer cells.
    • Methodology : MTT assay was used to assess cell viability.
    • Key Findings : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

Enzyme Inhibition Studies

Research has focused on the enzyme inhibitory potential of this compound:

  • Study Focus : Inhibition of acetylcholinesterase (AChE) and alpha-glucosidase.
    • Methodology : Kinetic assays were conducted to determine enzyme activity.
    • Key Findings : The compound showed significant inhibition of AChE, suggesting potential for Alzheimer's treatment, alongside effective inhibition of alpha-glucosidase relevant for diabetes management.

Antimicrobial Efficacy

The antimicrobial potential of the compound was evaluated:

  • Study Focus : Activity against Methicillin-resistant Staphylococcus aureus (MRSA).
    • Methodology : Minimum inhibitory concentration (MIC) tests were performed.
    • Key Findings : The compound displayed lower MIC values than traditional antibiotics, indicating promising antimicrobial properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionSignificant inhibition of AChE and alpha-glucosidase
AntimicrobialEffective against MRSA
Anti-inflammatoryReduced inflammation in animal models

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Enzyme InhibitionKinetic assaysEffective inhibition of metabolic enzymes
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Properties

IUPAC Name

N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-16-8-10-18(11-9-16)22-20-13-12-17-6-4-5-7-19(17)23(20)28-24(21(22)14-25)26-15-27(2)3/h4-13,15,22H,1-3H3/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTRPWYXXSBSFF-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.